molecular formula C13H9F3O3 B11847790 2-(Trifluoromethoxy)naphthalene-4-acetic acid

2-(Trifluoromethoxy)naphthalene-4-acetic acid

Cat. No.: B11847790
M. Wt: 270.20 g/mol
InChI Key: UOCULDCPETZJSC-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-4-acetic acid is an organic compound that features a naphthalene ring substituted with a trifluoromethoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a naphthalene precursor . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)naphthalene-4-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-4-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-4-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-4-acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetic acid: Similar structure but lacks the trifluoromethoxy group.

    2,4-Dichlorophenoxyacetic acid: Contains a different aromatic ring and functional groups.

    Indole-3-acetic acid: Features an indole ring instead of a naphthalene ring.

Uniqueness

2-(Trifluoromethoxy)naphthalene-4-acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-10-5-8-3-1-2-4-11(8)9(6-10)7-12(17)18/h1-6H,7H2,(H,17,18)

InChI Key

UOCULDCPETZJSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)OC(F)(F)F

Origin of Product

United States

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